![molecular formula C7H10 B048542 Bicyclo[2.2.1]hept-2-ene CAS No. 498-66-8](/img/structure/B48542.png)
Bicyclo[2.2.1]hept-2-ene
Overview
Description
Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . It is a colorless solid and is widely available .
Synthesis Analysis
Bicyclo[2.2.1]hept-2-ene is involved in intermolecular Diels–Alder reactions . It can be purified by reflux over sodium, then distilled or purified by sublimation in vacuo onto an ice-cold finger .Molecular Structure Analysis
The molecular formula of Bicyclo[2.2.1]hept-2-ene is C7H10 . The InChI string is1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+
. Chemical Reactions Analysis
Bicyclo[2.2.1]hept-2-ene is a strained alkene with significant reactivity, susceptible to 1,2-addition and cyclization reactions . It has been used in the vinylic polymerization with Co (II) compounds .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]hept-2-ene has a melting point of 45°C and a boiling point of 96°C . It is soluble in most organic solvents .Scientific Research Applications
Transition Metal-Catalyzed Dimerization of Alkene
Bicyclo[2.2.1]hept-2-ene is a cyclic olefin that is used in the transition metal-catalyzed dimerization of alkene . This process involves the reaction of an alkene with a transition metal catalyst to form a dimer, which is a molecule composed of two identical subunits or monomers.
Vinylic Polymerization
The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Cobalt (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported . This process involves the formation of a polymer by the sequential addition of vinyl monomers.
Preparation of cis, exo -2,3-Diarylsubstituted Bicyclo[2.2.1]heptanes
Bicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes . These compounds are of interest due to their potential applications in medicinal chemistry.
Material Science Applications
Bicyclo[2.2.1]hept-2-ene finds applications in diverse fields such as material science. It can be used in the synthesis of new materials with unique properties.
Catalysis Applications
Drug Delivery Systems
Bicyclo[2.2.1]hept-2-ene can also be used in drug delivery systems. Its unique structure allows it to be used in the design of novel drug delivery systems.
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-76-0 | |
Record name | Polynorbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2022042 | |
Record name | Norbornylene | |
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Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 2-Norbornene | |
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Product Name |
Bicyclo[2.2.1]hept-2-ene | |
CAS RN |
498-66-8 | |
Record name | Norbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22453 | |
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Record name | Bicyclo[2.2.1]hept-2-ene | |
Source | EPA Chemicals under the TSCA | |
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Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9,10-trinorborn-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bicyclo[2.2.1]hept-2-ene?
A1: Bicyclo[2.2.1]hept-2-ene has the molecular formula C7H10 and a molecular weight of 94.15 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize bicyclo[2.2.1]hept-2-ene?
A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry, are routinely used to characterize bicyclo[2.2.1]hept-2-ene and its derivatives. [, , , , , , , , ]
Q3: What is the melting point of bicyclo[2.2.1]hept-2-ene?
A3: Bicyclo[2.2.1]hept-2-ene has a melting point of 45 °C. []
Q4: What solvents are suitable for dissolving bicyclo[2.2.1]hept-2-ene?
A4: Bicyclo[2.2.1]hept-2-ene exhibits good solubility in most organic solvents. []
Q5: What is ring-opening metathesis polymerization (ROMP), and how is bicyclo[2.2.1]hept-2-ene utilized in this context?
A5: ROMP is a polymerization technique that uses metal carbenes to open strained cyclic olefins, like bicyclo[2.2.1]hept-2-ene, and link them together to form polymers. [, , , , , , , , , , , , ]
Q6: Which catalysts are commonly employed in the ROMP of bicyclo[2.2.1]hept-2-ene?
A6: Several transition metal complexes, particularly those based on ruthenium, molybdenum, and tungsten, are effective catalysts for the ROMP of bicyclo[2.2.1]hept-2-ene. Examples include Grubbs catalysts and Schrock catalysts. [, , , , , , , ]
Q7: How does the structure of bicyclo[2.2.1]hept-2-ene affect its reactivity in ROMP?
A7: The strained nature of the bicyclic ring system in bicyclo[2.2.1]hept-2-ene makes it highly reactive in ROMP. The ring strain is released upon ring-opening, providing a thermodynamic driving force for polymerization. [, , , ]
Q8: What factors influence the microstructure (e.g., cis/trans content) of polynorbornenes obtained via ROMP?
A8: Factors like the catalyst system, reaction conditions (temperature, solvent), and steric hindrance around the double bond in the monomer can influence the cis/trans ratio in the resulting polynorbornene. [, , ]
Q9: Can bicyclo[2.2.1]hept-2-ene participate in copolymerization reactions, and if so, what are some examples?
A9: Yes, bicyclo[2.2.1]hept-2-ene can be copolymerized with other monomers. For example, it has been successfully copolymerized with cyclopentene using a ruthenium-based catalyst system to produce nearly alternating copolymers. [] Another example is its alternating copolymerization with sulfur dioxide, a spontaneous process that is thought to proceed through a biradical mechanism. []
Q10: Beyond ROMP, are there other notable reactions involving bicyclo[2.2.1]hept-2-ene?
A10: Yes, bicyclo[2.2.1]hept-2-ene readily undergoes various other reactions, including Diels-Alder reactions. It can act as a dienophile, reacting with dienes to form substituted bicyclic compounds. [, , , ] It can also participate in reactions with organomagnesium halides, leading to addition products. []
Q11: Have computational methods been employed to study bicyclo[2.2.1]hept-2-ene and its reactions?
A11: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the mechanism of reactions involving bicyclo[2.2.1]hept-2-ene, including its C-C bond activation by platinum catalysts. [] Additionally, ab initio calculations have been used to aid in the vibrational spectra assignments of bicyclo[2.2.1]hept-2-ene derivatives. []
Q12: How do substituents on the bicyclo[2.2.1]hept-2-ene ring system influence its reactivity?
A12: Substituents, especially their size and electronic properties, can significantly impact the reactivity of bicyclo[2.2.1]hept-2-ene. Bulky substituents can hinder access to the double bond, affecting reactions like ROMP. [, , ] Electron-withdrawing groups can modify the electron density of the double bond, influencing its reactivity in reactions like Diels-Alder cycloadditions. []
Q13: How stable is bicyclo[2.2.1]hept-2-ene under different conditions?
A13: Bicyclo[2.2.1]hept-2-ene is a relatively stable compound but can undergo reactions under certain conditions. For instance, it can undergo oxidation with strong oxidizing agents. [] It is also susceptible to polymerization under the influence of appropriate catalysts. [, , , , , , , , ]
Q14: What analytical techniques are used to monitor the polymerization of bicyclo[2.2.1]hept-2-ene?
A14: Techniques like NMR spectroscopy and gel permeation chromatography (GPC) are commonly employed to monitor the progress of polymerization reactions involving bicyclo[2.2.1]hept-2-ene. NMR can provide information about monomer conversion and polymer microstructure, while GPC can determine the molecular weight distribution of the resulting polymer. [, , , ]
Q15: Is there information available about the environmental impact and degradation of bicyclo[2.2.1]hept-2-ene and its polymers?
A15: While specific data on the environmental fate of bicyclo[2.2.1]hept-2-ene itself is limited in the provided research, it's crucial to consider potential environmental impacts during its handling and disposal. [] As for its polymers, their environmental persistence can vary depending on factors like the type of substituents and potential for biodegradation. []
Q16: What are some examples of cross-disciplinary applications of bicyclo[2.2.1]hept-2-ene and its derivatives?
A16: Bicyclo[2.2.1]hept-2-ene and its polymers find diverse applications across various fields. For instance, they have been investigated for use in industrial water treatment processes, particularly for preventing aragonite precipitation from saltwater. [] Additionally, bicyclo[2.2.1]hept-2-ene-derived polymers containing chromophores have been explored for their potential in materials with light-emitting properties. []
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